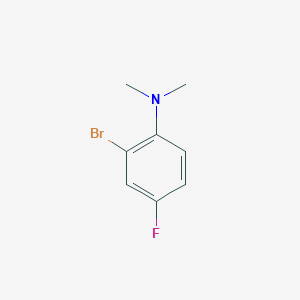
2-bromo-4-fluoro-N,N-dimethylaniline
Vue d'ensemble
Description
“2-bromo-4-fluoro-N,N-dimethylaniline” is a chemical compound. It is a derivative of aniline, which has been substituted with bromine and fluorine atoms and dimethylated at the nitrogen atom .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9BrFN . It consists of a benzene ring with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and a dimethylamine group attached to the nitrogen .Applications De Recherche Scientifique
Chemical Reactions and Interactions :
- 2-bromo-4-fluoro-N,N-dimethylaniline is involved in reactions with hemoglobin and cytochrome c, leading to the formation of multiple compounds like 2-dimethylamino-5-bromo-phenol and 4-bromo-N-methylaniline (Renner, 2004).
- It is used in fluorescent sensing systems for detecting palladium(II), where the Heck reaction between N-methyl vinylpyridinium and 4-bromo-N,N′-dimethylaniline is employed (Yu, Rhee, & Hong, 2011).
Synthesis and Production :
- The compound is synthesized through substitution reactions, with studies optimizing the process to enhance selectivity and yield (Xing-chen, 2008).
- Electrophilic fluorination studies have been conducted on N,N-dimethylaniline derivatives, revealing complex reaction patterns and product mixtures (Sorokin, Pozharskii, & Ozeryanskii, 2013).
Photophysical Properties :
- Research on the electronic spectra and excited-state dynamics of 4-fluoro-N,N-dimethylaniline, a related compound, has provided insights into the mechanism of photo-induced intramolecular charge transfer (Fujiwara et al., 2013).
Biochemical Implications :
- Studies have explored the interaction of halogenated dimethylanilines with biological systems, such as their metabolism in rat liver microsomes and the formation of DNA adducts, which are important for understanding their biochemical behavior and potential toxicological implications (Boeren et al., 1992).
Safety and Hazards
“2-bromo-4-fluoro-N,N-dimethylaniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWMTFSGVQASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654203 | |
| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-19-1 | |
| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
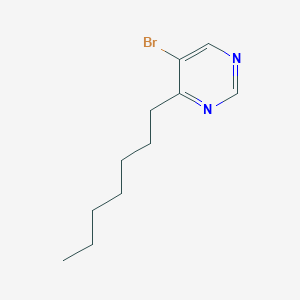

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)
![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)
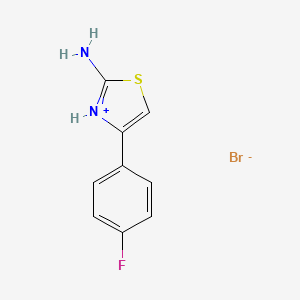
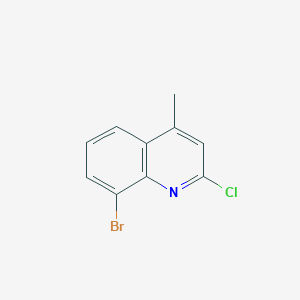
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)
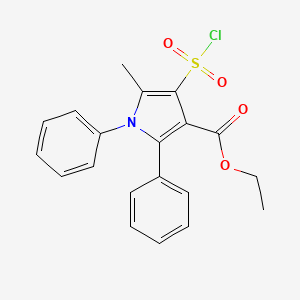
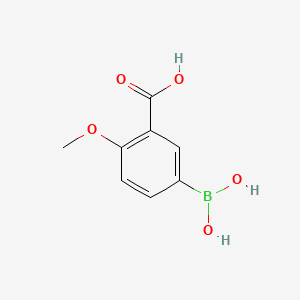
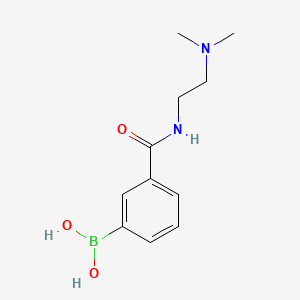
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)
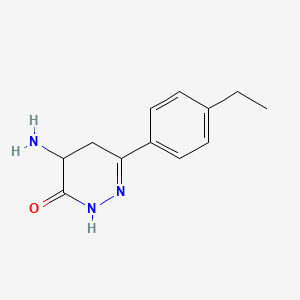
![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
